5-METHYL-N-[(OXOLAN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE
Overview
Description
5-METHYL-N-[(OXOLAN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE is a heterocyclic compound featuring a thiophene ring substituted with a carboxamide group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing five-membered aromatic ring, imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-[(OXOLAN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods such as the Paal-Knorr synthesis, Gewald reaction, or Fiesselmann thiophene synthesis.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine).
Attachment of the Oxolan-2-ylmethyl Group: This step involves the alkylation of the amide nitrogen with an oxolan-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-[(OXOLAN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
5-METHYL-N-[(OXOLAN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-METHYL-N-[(OXOLAN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-NITRO-N-[(OXOLAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE: Similar structure but with a nitro group instead of a methyl group.
2-BUTYLTHIOPHENE: Used in the synthesis of anticancer agents.
2-OCTYLTHIOPHENE: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
5-METHYL-N-[(OXOLAN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring, carboxamide group, and oxolan-2-ylmethyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-methyl-N-(oxolan-2-ylmethyl)thiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-5-9(7-15-8)11(13)12-6-10-3-2-4-14-10/h5,7,10H,2-4,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOPIJULKKUJCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NCC2CCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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